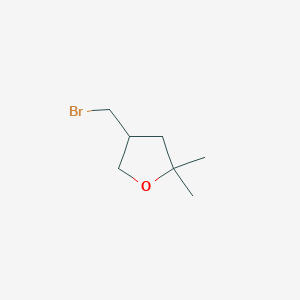![molecular formula C22H26N2 B6599876 (1R,2R,6S,7S)-4,9-dibenzyl-4,9-diazatricyclo[5.3.0.0,2,6]decane CAS No. 1786427-57-3](/img/structure/B6599876.png)
(1R,2R,6S,7S)-4,9-dibenzyl-4,9-diazatricyclo[5.3.0.0,2,6]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R,6S,7S)-4,9-dibenzyl-4,9-diazatricyclo[5.3.0.0,2,6]decane, also known as DBDTD, is a bicyclic azatricyclic compound that has been studied for its potential applications in various scientific research fields. It is an organic compound containing two benzyl groups and a nitrogen atom. The structure of this compound is unique and has been studied for its potential applications in various scientific research fields.
Mécanisme D'action
(1R,2R,6S,7S)-4,9-dibenzyl-4,9-diazatricyclo[5.3.0.0,2,6]decane has been studied for its potential applications in various scientific research fields. The mechanism of action of this compound is not well-understood, but it is believed to be due to its ability to interact with various molecules. It is believed that the nitrogen atom in the compound is able to interact with a variety of molecules, allowing it to act as a catalyst or a ligand. Additionally, the benzyl groups are believed to be able to interact with various molecules, allowing it to act as a catalyst or a ligand.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well-understood. However, it has been studied for its potential applications in various scientific research fields. It has been shown to be able to interact with various molecules, allowing it to act as a catalyst or a ligand. Additionally, it has been studied for its potential use in drug delivery systems, as it has been shown to interact with various drug molecules.
Avantages Et Limitations Des Expériences En Laboratoire
(1R,2R,6S,7S)-4,9-dibenzyl-4,9-diazatricyclo[5.3.0.0,2,6]decane has several advantages for laboratory experiments. It is a stable compound that can be synthesized easily and is relatively inexpensive. Additionally, it has been shown to be able to interact with various molecules, allowing it to act as a catalyst or a ligand. However, it has some limitations as well. It is a relatively small molecule, so it may not be able to interact with larger molecules. Additionally, the reaction conditions for the synthesis of this compound are relatively harsh and require the use of an inert atmosphere.
Orientations Futures
The potential future directions for (1R,2R,6S,7S)-4,9-dibenzyl-4,9-diazatricyclo[5.3.0.0,2,6]decane are numerous. It has been studied for its potential applications in various scientific research fields, including organic synthesis, coordination chemistry, and drug delivery systems. Additionally, it has been studied for its potential use as a reagent in the synthesis of other organic compounds. Additionally, it has been studied for its potential use in the synthesis of polymers and other materials. Finally, it has been studied for its potential use in the development of new drugs.
Méthodes De Synthèse
The synthesis of (1R,2R,6S,7S)-4,9-dibenzyl-4,9-diazatricyclo[5.3.0.0,2,6]decane has been studied extensively. The most common method of synthesis is a two-step synthesis that involves the reaction of a benzyl halide with a nitrogen-containing compound. The first step involves the formation of a benzyl azide, which is then reacted with a diazonium compound to form the desired product. The reaction is carried out in an inert atmosphere and requires the use of a catalyst. The reaction is typically carried out at a temperature of -78°C to -80°C.
Applications De Recherche Scientifique
(1R,2R,6S,7S)-4,9-dibenzyl-4,9-diazatricyclo[5.3.0.0,2,6]decane has been studied for its potential applications in various scientific research fields. It has been used as a catalyst in organic synthesis, as a ligand in coordination chemistry, and as a reagent in the synthesis of other organic compounds. It has also been used in the synthesis of polymers and other materials. Additionally, it has been studied for its potential use in drug delivery systems, as it has been shown to be able to interact with various drug molecules.
Propriétés
IUPAC Name |
4,9-dibenzyl-4,9-diazatricyclo[5.3.0.02,6]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2/c1-3-7-17(8-4-1)11-23-13-19-20(14-23)22-16-24(15-21(19)22)12-18-9-5-2-6-10-18/h1-10,19-22H,11-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCAEQSWBICYOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1CC3=CC=CC=C3)C4C2CN(C4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3,5-dimethoxy-4-(methoxymethyl)phenyl]ethan-1-amine](/img/structure/B6599813.png)

![(2E)-3-[(1R,2R)-2-methylcyclopropyl]prop-2-enoic acid](/img/structure/B6599827.png)

![Thiomorpholine, 4-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B6599832.png)
![1-azaspiro[3.3]heptan-6-ol, Mixture of diastereomers](/img/structure/B6599843.png)



![2-[(3R)-pyrrolidin-3-yl]propan-2-ol hydrochloride](/img/structure/B6599864.png)
![tert-butyl 3-[(aminooxy)methyl]azetidine-1-carboxylate](/img/structure/B6599871.png)
![rac-tert-butyl N-[(3R,4S)-1-benzyl-4-phenylpyrrolidin-3-yl]carbamate, trans](/img/structure/B6599880.png)
